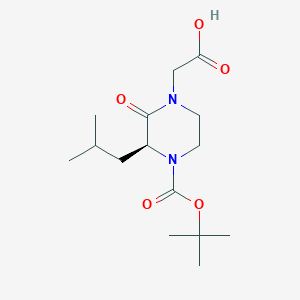

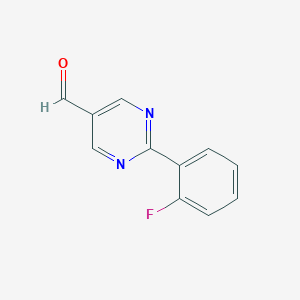

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

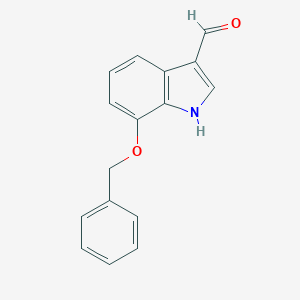

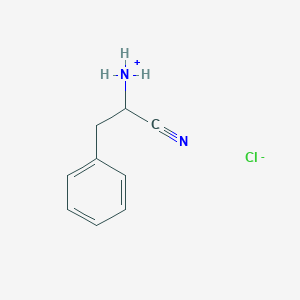

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a chemical compound that has been used in numerous scientific research applications. It is an organic compound with a molecular formula of C14H25N3O3 and a molecular weight of 285.37 g/mol. It belongs to the piperazinone class of compounds and can be synthesized using a variety of methods. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Applications De Recherche Scientifique

Synthesis and Analgesic Properties

Piperazine derivatives have been explored for their potential in the synthesis of novel compounds with analgesic and anti-inflammatory properties. For instance, phthaloylimidoalkyl derivatives have been synthesized and evaluated for their anti-inflammatory activity and analgesic properties, showing significant results in reducing inflammation and pain in animal models (Okunrobo & Usifoh, 2006). Similarly, a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic efficacy in mice and rats, indicating the potential of piperazine derivatives in pain management (Viaud et al., 1995).

Antidiabetic and Anticonvulsant Activity

Piperazine derivatives have also shown promising results in the treatment of type II diabetes and as anticonvulsants. A particular piperazine derivative, PMS 847 (S-22068), exhibited strong improvement in glucose tolerance without any side effects or hypoglycemic effects in a rat model of diabetes (Le Bihan et al., 1999). Additionally, another derivative, CPP, demonstrated potent N-methyl-D-aspartate (NMDA) antagonist activity, showing muscle relaxant and anticonvulsant properties in rodent models (Turski et al., 1987).

Therapeutic Applications and Pharmacokinetics

The versatility of piperazine as a core structure has led to its inclusion in a wide range of drugs with various therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules (Rathi et al., 2016). Additionally, the pharmacokinetics of specific piperazine derivatives, like KRM-1648 and PF-00734200, have been studied in various animal models, highlighting their high tissue affinity, long elimination half-life, and complex metabolism (Hosoe et al., 1996; Sharma et al., 2012)(Sharma et al., 2012).

Propriétés

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNBFMNMGDYJG-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)